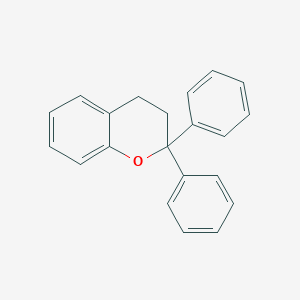
2,2-diphenyl-3,4-dihydrochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-3,4-dihydrochromene is a chemical compound belonging to the class of benzopyrans It is characterized by a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-3,4-dihydrochromene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2-diphenyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the pyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-diphenyl-3,4-dihydrochromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
2,2-diphenyl-3,4-dihydrochromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-3,4-dihydrochromene involves its interaction with molecular targets and pathways within biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.
Comparison with Similar Compounds
- 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
- 2H-1-Benzopyran, 3,4-dihydro-2-phenyl-
- 2H-1-Benzopyran, 3,4-dihydro-
Comparison: Compared to its similar compounds, 2,2-diphenyl-3,4-dihydrochromene is unique due to the presence of two phenyl groups at the 2-position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other benzopyran derivatives may not fulfill.
Properties
CAS No. |
10419-28-0 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,2-diphenyl-3,4-dihydrochromene |
InChI |
InChI=1S/C21H18O/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)22-21/h1-14H,15-16H2 |
InChI Key |
FHPFDARTYIVMLC-UHFFFAOYSA-N |
SMILES |
C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
10419-28-0 |
Synonyms |
3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



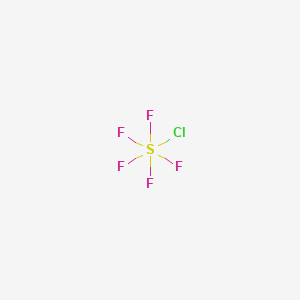
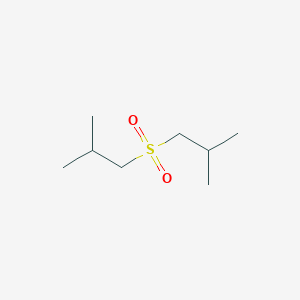

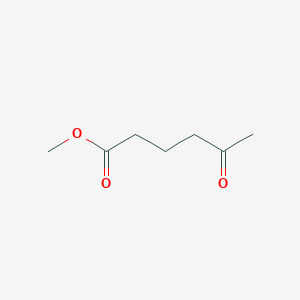
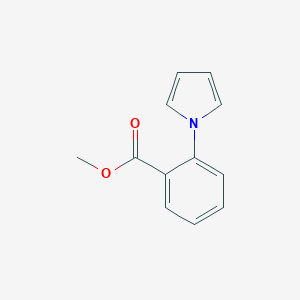
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

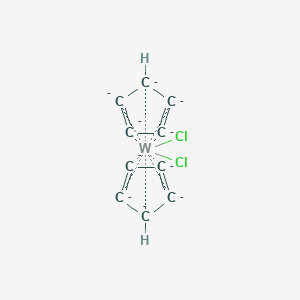
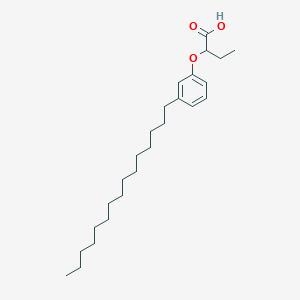
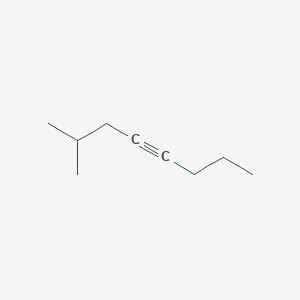
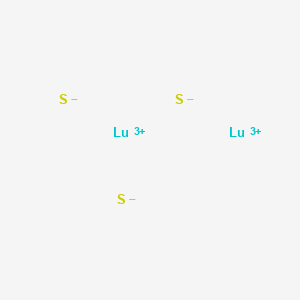

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
